molecular formula C14H18ClN7OS B11068800 [4-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-6-morpholin-4-yl-[1,3,5]triazin-2-yl]-dimethyl-amine

[4-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-6-morpholin-4-yl-[1,3,5]triazin-2-yl]-dimethyl-amine

Cat. No.: B11068800
M. Wt: 367.9 g/mol
InChI Key: KGWQZIFXCKNWAU-UHFFFAOYSA-N
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Description

N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound that features a unique combination of pyrimidine, triazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the pyrimidine and triazine intermediates. One common route involves the reaction of 2-chloro-6-methyl-4-pyrimidinylamine with a suitable thiol reagent to form the pyrimidinylsulfanyl intermediate. This intermediate is then reacted with a morpholino-triazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation-reduction reactions can modify the sulfanyl group to form sulfoxides or sulfones .

Scientific Research Applications

N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-CHLORO-6-METHYL-4-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is unique due to its combination of pyrimidine, triazine, and morpholine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18ClN7OS

Molecular Weight

367.9 g/mol

IUPAC Name

4-(2-chloro-6-methylpyrimidin-4-yl)sulfanyl-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H18ClN7OS/c1-9-8-10(17-11(15)16-9)24-14-19-12(21(2)3)18-13(20-14)22-4-6-23-7-5-22/h8H,4-7H2,1-3H3

InChI Key

KGWQZIFXCKNWAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)SC2=NC(=NC(=N2)N(C)C)N3CCOCC3

Origin of Product

United States

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